

Chemical Structure and Properties of Dubinidine: A Technical Guide

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Compound of Interest

| | |
|----------------|------------|
| Compound Name: | Dubinidine |
| CAS No.: | 22964-77-8 |
| Cat. No.: | B000032 |

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Executive Summary

Dubinidine (CAS: 22964-77-8) is a bioactive furoquinoline alkaloid primarily isolated from the genus *Haplophyllum* (Rutaceae family), specifically *Haplophyllum dubium* and *Haplophyllum tuberculatum*. Chemically defined as a dihydrofuroquinoline derivative, it is characterized by a quinoline core fused to a dihydrofuran ring, bearing a hydrophilic dihydroxypropyl side chain.

This guide provides a comprehensive technical analysis of **Dubinidine**, detailing its structural architecture, biosynthetic origin, spectroscopic signature, and pharmacological potential. It is designed for researchers requiring rigorous data on the isolation, identification, and functional characterization of this secondary metabolite.

Chemical Identity & Structural Architecture[1]

Dubinidine represents a specific subclass of alkaloids where the planar aromaticity of the quinoline system is modified by a saturated dihydrofuran ring, introducing stereochemical complexity absent in fully aromatic furoquinolines like dictamnine.

Core Chemical Data

| Parameter | Technical Specification |
|---------------------|--|
| IUPAC Name | 2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-yl)propane-1,2-diol |
| Common Name | Dubinidine |
| CAS Registry Number | 22964-77-8 |
| Molecular Formula | C ₁₅ H ₁₇ NO ₄ |
| Molecular Weight | 275.30 g/mol |
| Chemical Class | Furoquinoline Alkaloid (Dihydro-type) |
| Physical State | Crystalline solid (typically white to pale yellow) |
| Solubility | Soluble in polar organic solvents (MeOH, EtOH, CHCl ₃); sparingly soluble in water |

Structural Analysis

The molecule consists of three distinct domains:

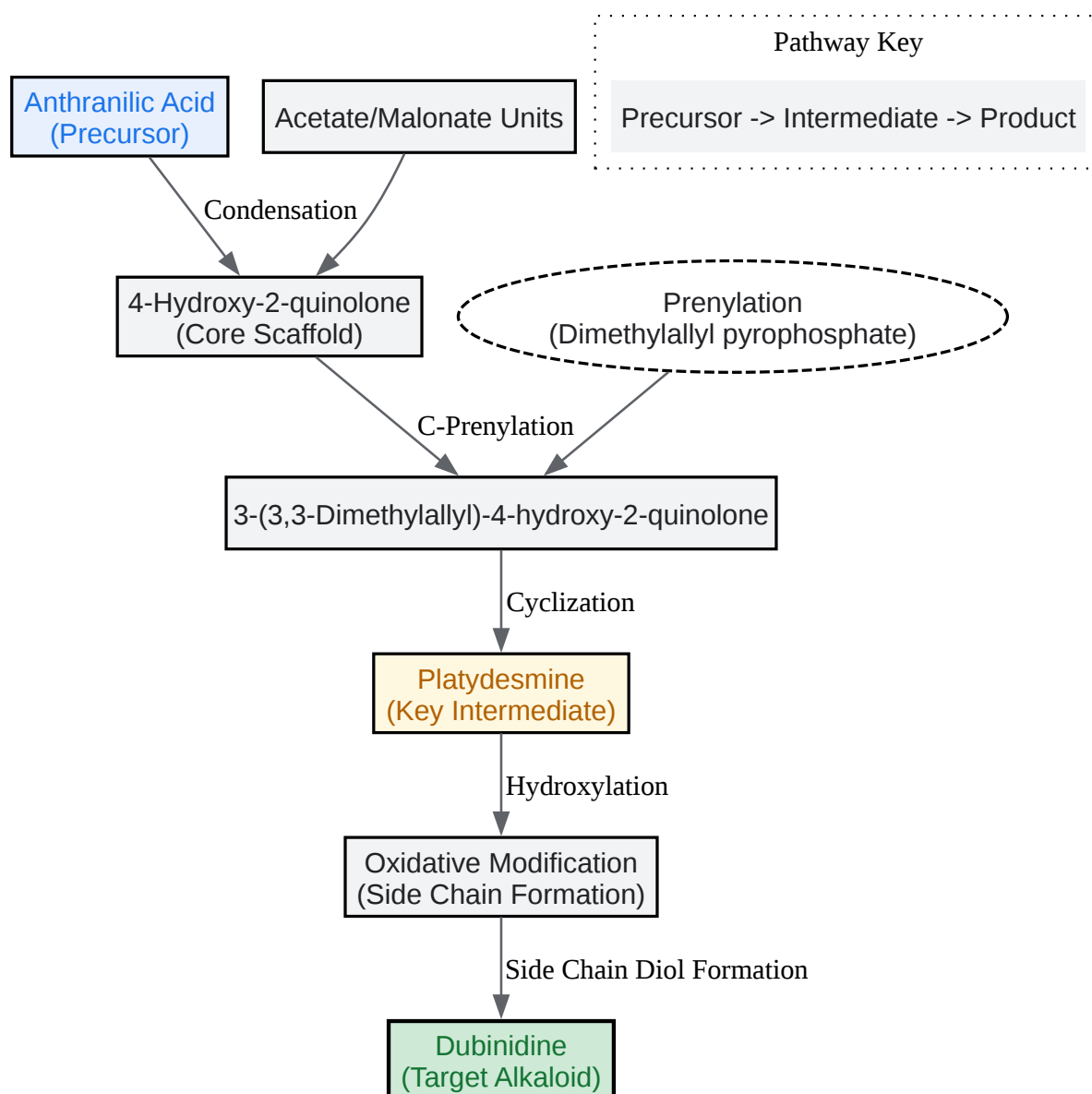
- **Quinoline Core:** A bicyclic aromatic system providing the scaffold for biological intercalation.
- **Dihydrofuran Ring:** A five-membered oxygenated ring fused at the [2,3-b] position. Unlike fully aromatic furoquinolines, this ring is saturated at the C-2/C-3 positions, creating a chiral center at C-2.
- **Dihydroxypropyl Tail:** A hydrophilic 1,2-diol side chain attached to the furan ring, significantly increasing polarity compared to other alkaloids in this class.

Biosynthetic Context & Natural Occurrence[8]

Dubinidine is biosynthesized via the Anthranilic Acid Pathway, a hallmark of quinoline alkaloids in the Rutaceae family. The pathway involves the condensation of anthranilic acid with acetate/malonate units to form the quinolone core, followed by prenylation and cyclization.

Biosynthetic Pathway Diagram

The following diagram illustrates the logical flow from the primary precursor to the specific dihydrofuroquinoline skeleton.



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Figure 1: Proposed biosynthetic pathway of **Dubinidine** from Anthranilic Acid, highlighting the critical prenylation and cyclization steps.

Spectroscopic Characterization

Accurate identification of **Dubinidine** relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the specific saturation in the furan ring, the spectral signature differs from fully aromatic analogs.

Representative NMR Data (Predicted/Class-Typical)

Note: The values below are representative of the dihydrofuroquinoline class (e.g., based on structural analogs like platydesmine and dubinine) in CDCl₃.

| Nucleus | Position/Group | Chemical Shift (δ ppm) | Multiplicity | Structural Insight |
|-----------------|---------------------------------|--------------------------------|-----------------|---|
| ^1H | Aromatic (H-5 to H-8) | 7.20 – 8.00 | Multiplets (4H) | Quinoline aromatic ring protons. H-8 (adj. to N) typically most downfield (~7.9). |
| ^1H | O-Methyl (4-OMe) | 3.90 – 4.10 | Singlet (3H) | Characteristic methoxy group at C-4. |
| ^1H | Furan H-2 | 4.80 – 5.10 | Multiplet (1H) | Methine proton at the chiral center of the dihydrofuran ring. |
| ^1H | Furan H-3 | 3.20 – 3.60 | Multiplet (2H) | Methylene protons of the dihydrofuran ring. |
| ^1H | Side Chain (CH ₂ OH) | 3.60 – 3.80 | Multiplets | Terminal hydroxymethyl group. |
| ^{13}C | Carbonyl/C-4 | ~160 - 170 | Singlet | Oxygenated aromatic carbon. |
| ^{13}C | O-Methyl | ~58.0 | Singlet | Methoxy carbon. |
| ^{13}C | Furan C-2 | ~80.0 - 90.0 | Singlet | Oxygenated methine carbon (chiral center). |

Mass Spectrometry (MS) Fragmentation

- Molecular Ion: [M]⁺ at m/z 275.

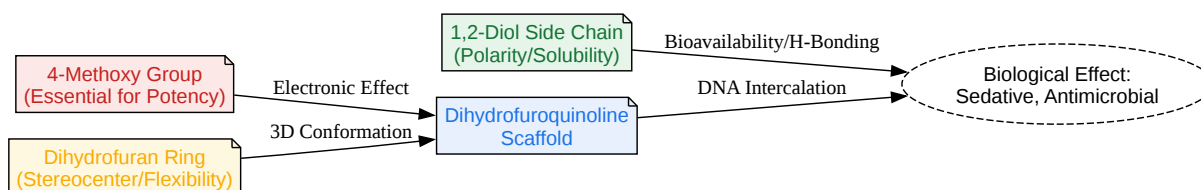
- Key Fragments:
 - m/z 244 (Loss of -CH₂OH or OMe).
 - m/z 199/200 (Loss of the side chain, characteristic of the furoquinoline core).
 - Base peak often corresponds to the stable aromatic quinoline cation.

Pharmacophore & Structure-Activity Relationships (SAR)

Dubinidine's biological activity is dictated by its ability to interact with biological macromolecules via hydrogen bonding (diol tail) and hydrophobic stacking (quinoline core).

SAR Analysis

- Sedative Activity: Linked to the nitrogenous quinoline core, which can modulate CNS receptors. The saturated furan ring modulates lipophilicity, potentially affecting blood-brain barrier penetration compared to planar analogs.
- Antimicrobial Potency: The planar aromatic system allows for DNA intercalation. The 4-methoxy group is critical; removal often reduces potency.
- Solubility/Bioavailability: The 1,2-diol side chain renders **Dubinidine** more water-soluble than many other alkaloids, potentially altering its pharmacokinetic profile (absorption and distribution).



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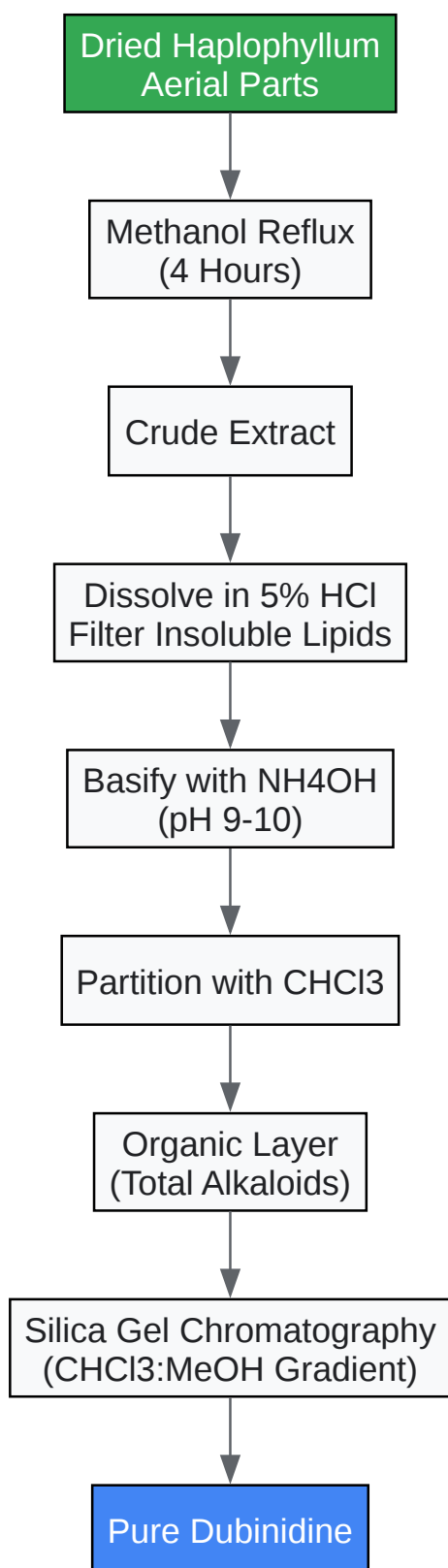
Figure 2: Structure-Activity Relationship (SAR) map of **Dubinidine**.

Extraction & Isolation Methodology

For researchers isolating **Dubinidine** from *Haplophyllum* species, the following protocol maximizes yield while maintaining compound integrity.

Protocol: Acid-Base Partitioning

- Maceration: Extract dried aerial parts with Methanol (MeOH) under reflux for 4 hours.
- Concentration: Evaporate MeOH in vacuo to obtain a crude gummy extract.
- Acidification: Dissolve crude extract in 5% HCl (aq). Filter to remove non-alkaloidal lipids and chlorophyll.
- Basification: Adjust filtrate pH to ~9-10 using NH₄OH.
- Extraction: Partition with Chloroform (CHCl₃) x3. Collect the organic layer.^[1]
- Purification: Subject the chloroform fraction to Silica Gel Column Chromatography.
 - Mobile Phase: Gradient of CHCl₃ : MeOH (starting 100:0 -> 90:10).
 - **Dubinidine** typically elutes in more polar fractions due to the diol group.



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Figure 3: Isolation workflow for **Dubinidine** from plant material.

References

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Sources

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- 2. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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